molecular formula C12H7ClF7N5S B3820441 6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3820441
M. Wt: 421.73 g/mol
InChI Key: AMSGJBLFIGRILZ-UHFFFAOYSA-N
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Description

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a heptafluoropropylsulfanyl group, and a phenyl group, making it a unique and versatile molecule in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF7N5S/c13-7-23-8(21)25-9(24-7)22-5-3-1-2-4-6(5)26-12(19,20)10(14,15)11(16,17)18/h1-4H,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSGJBLFIGRILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)Cl)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Condensation Reactions: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar compounds to 6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine include other triazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which impart unique chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine

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